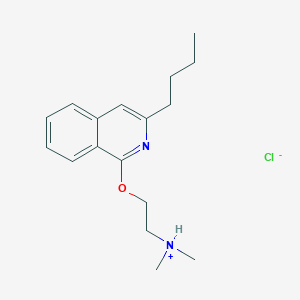

Dimethisoquin hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-butylisoquinolin-1-yl)oxy-N,N-dimethylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O.ClH/c1-4-5-9-15-13-14-8-6-7-10-16(14)17(18-15)20-12-11-19(2)3;/h6-8,10,13H,4-5,9,11-12H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYCAKMZVYADRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=CC=CC=C2C(=N1)OCCN(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045373 |

Source

|

| Record name | Dimethisoquin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2773-92-4 |

Source

|

| Record name | Dimethisoquin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2773-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethisoquin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3-butyl-1-isoquinolyl)oxy]ethyl(dimethyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHISOQUIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMP2689462 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quinisocaine Hydrochloride: A Technical Guide for Pharmaceutical Scientists

An In-depth Exploration of the Chemical Structure, Physicochemical Properties, and Analytical Methodologies of a Topical Anesthetic

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Quinisocaine hydrochloride, a potent topical anesthetic. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of Quinisocaine hydrochloride, its mechanism of action, and practical methodologies for its analysis and formulation. The information presented herein is curated to support the advancement of pharmaceutical research and development in the field of local anesthesia.

Chemical Identity and Structure

Quinisocaine, also known by its synonym Dimethisoquin, is chemically designated as 2-(3-butylisoquinolin-1-yl)oxy-N,N-dimethylethanamine.[1][2][3][4] It is the hydrochloride salt form that is typically utilized in pharmaceutical preparations.[5]

The molecular structure of Quinisocaine features a butyl-substituted isoquinoline ring linked to a dimethylaminoethoxy group. This unique structure confers lipophilic properties that are advantageous for dermal penetration.[3]

Molecular Formula: C₁₇H₂₄N₂O · HCl[5]

Molecular Weight: 308.85 g/mol

CAS Numbers:

Synonyms: Dimethisoquin hydrochloride, Chinisocaine hydrochloride, Quotane[2][4][5]

Structural Diagram:

Caption: Chemical structure of Quinisocaine hydrochloride.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development, ensuring optimal delivery, stability, and bioavailability.

| Property | Value | Reference(s) |

| Melting Point | 146 °C (for the free base) | [4] |

| Boiling Point | 155-157 °C @ 3 Torr (for the free base) | [4] |

| pKa | Data not available in searched literature | |

| LogP (calculated) | 4.2 | [3] |

| Solubility | Specific quantitative data not available in searched literature. General statements suggest solubility in organic solvents. |

Mechanism of Action

Quinisocaine hydrochloride functions as a local anesthetic by blocking nerve conduction.[3] Its primary mechanism of action involves the reversible blockade of voltage-gated sodium channels in the neuronal cell membrane.[3][9][10]

By binding to a receptor site within the inner pore of the sodium channel, Quinisocaine stabilizes the channel in an inactivated state.[9][10] This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The blockade of these channels effectively inhibits the transmission of pain signals from the peripheral nerves to the central nervous system.[3] The interaction is thought to involve key amino acid residues, such as phenylalanine and tyrosine, within the S6 transmembrane helices of domains III and IV of the channel.[9][11]

Some sources also suggest that Quinisocaine hydrochloride inhibits the transmission of stimuli to nicotinic acetylcholine receptors, which may contribute to its overall pharmacological effect.[5]

Signaling Pathway Diagram:

Caption: Mechanism of Quinisocaine hydrochloride as a voltage-gated sodium channel blocker.

Analytical Methodologies

Accurate and precise analytical methods are essential for the quality control of Quinisocaine hydrochloride in both bulk form and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Protocol

While a specific validated method for Quinisocaine hydrochloride was not found in the reviewed literature, a general reverse-phase HPLC (RP-HPLC) method can be developed and validated based on methodologies for similar local anesthetics.[12][13][14][15]

Objective: To quantify Quinisocaine hydrochloride in a topical cream formulation.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (starting point for method development):

-

Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 2.5-3.5) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A typical starting ratio would be 60:40 (Organic:Buffer).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30 °C

-

Detection Wavelength: To be determined by UV scan of a standard solution of Quinisocaine hydrochloride.

-

Injection Volume: 10-20 µL

Sample Preparation:

-

Accurately weigh a portion of the cream containing a known amount of Quinisocaine hydrochloride.

-

Disperse the cream in a suitable solvent system (e.g., a mixture of methanol and acidified water) to extract the drug.

-

Use sonication and/or mechanical shaking to ensure complete extraction.

-

Centrifuge or filter the sample to remove insoluble excipients.

-

Dilute the supernatant/filtrate to an appropriate concentration within the linear range of the calibration curve.

Validation Parameters (as per ICH guidelines):

-

Specificity

-

Linearity and Range

-

Accuracy (Recovery)

-

Precision (Repeatability and Intermediate Precision)

-

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

Robustness

Gas Chromatography (GC) Protocol

GC can also be employed for the analysis of Quinisocaine, particularly when coupled with a mass spectrometer (GC-MS) for identification purposes.[16][17][18][19][20]

Objective: To identify and quantify Quinisocaine in a sample.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)

-

Capillary column suitable for amine analysis (e.g., DB-5ms or similar)

Chromatographic Conditions (starting point for method development):

-

Injector Temperature: 250-280 °C

-

Detector Temperature: 280-300 °C

-

Oven Temperature Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injection Mode: Split or splitless, depending on the concentration of the analyte.

Sample Preparation:

-

Similar extraction procedures as for HPLC would be applicable. The final extract should be in a volatile organic solvent compatible with GC analysis.

-

Derivatization may be necessary to improve the volatility and chromatographic behavior of Quinisocaine.

Formulation Considerations for Topical Delivery

Quinisocaine hydrochloride is primarily used in topical formulations for its anesthetic and antipruritic effects. The development of a stable and effective topical cream requires careful selection of excipients.

Example Protocol for a 1% Quinisocaine Hydrochloride Cream (Oil-in-Water Emulsion)

This is a general protocol and would require optimization and stability testing.

Ingredients:

-

Active Ingredient: Quinisocaine hydrochloride (1%)

-

Oil Phase:

-

Emulsifying wax (e.g., 10-15%)

-

Cetyl alcohol (e.g., 2-5%)

-

Liquid paraffin or a suitable vegetable oil (e.g., 10-20%)

-

-

Aqueous Phase:

-

Purified water (q.s. to 100%)

-

Humectant (e.g., Propylene glycol or Glycerin, 5-10%)

-

Preservative (e.g., Methylparaben, Propylparaben)

-

-

pH Adjuster: (e.g., Triethanolamine or Citric acid solution) to achieve a skin-compatible pH.

Manufacturing Process:

-

Preparation of the Aqueous Phase: Dissolve the water-soluble ingredients (Quinisocaine hydrochloride, humectant, and preservatives) in purified water and heat to 70-75 °C.

-

Preparation of the Oil Phase: Melt the oil-soluble ingredients (emulsifying wax, cetyl alcohol, and oil) together and heat to 70-75 °C.

-

Emulsification: Slowly add the oil phase to the aqueous phase with continuous stirring using a homogenizer to form a uniform emulsion.

-

Cooling: Continue stirring the emulsion gently until it cools down to room temperature.

-

pH Adjustment: Check the pH of the cream and adjust to a suitable range (typically 4.5-6.5) using a pH adjuster if necessary.

-

Final Mixing: Mix the cream thoroughly to ensure homogeneity.

Experimental Workflow for Formulation Development:

Caption: A typical workflow for the development of a topical cream formulation.

Safety and Toxicology

A comprehensive safety evaluation is critical for any topical pharmaceutical product.

Acute Toxicity:

-

LD50 (Intraperitoneal, rat): 45 mg/kg

-

LD50 (Intravenous, rabbit): 5 mg/kg

Dermal Irritation and Sensitization: Specific studies on the dermal irritation and sensitization potential of Quinisocaine hydrochloride were not identified in the reviewed literature. For a topical product, these studies are crucial and would typically be conducted according to OECD guidelines.[21][22][23][24][25][26][27][28][29] In vivo studies in animals (e.g., rabbits for irritation and guinea pigs for sensitization) or validated in vitro models using reconstructed human epidermis are the standard approaches.[21][23]

In Vitro Cytotoxicity: No specific in vitro cytotoxicity data for Quinisocaine hydrochloride was found. Such studies, for instance using the MTT assay on relevant cell lines (e.g., keratinocytes or fibroblasts), would provide valuable information on the compound's potential to cause cell damage.[30][31][32][33][34]

Conclusion

Quinisocaine hydrochloride is a well-established topical anesthetic with a clear mechanism of action. However, this technical guide highlights significant gaps in the publicly available data, particularly concerning its quantitative physicochemical properties, validated analytical methods for specific formulations, and comprehensive dermatological safety data. For researchers and drug development professionals, addressing these knowledge gaps through experimental studies will be paramount for the development of novel, optimized, and safe topical formulations containing Quinisocaine hydrochloride.

References

-

Midas Pharma. Quinisocaine hydrochloride. [Link]

-

In Vitro and In Silico Study to Assess Toxic Mechanisms of Hybrid Molecules of Quinone-Benzocaine as Plastoquinone Analogues in Breast Cancer Cells. PMC - NIH. [Link]

-

Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels. PubMed. [Link]

-

Skin Irritation, Corrosion, and Sensitization Testing. Charles River Laboratories. [Link]

-

Development and Validation of a Gas Chromatographic Method for the Quantification of Minor Alkaloids in Cocaine. SciELO. [Link]

-

Determination of the pKa values of some biologically active and inactive hydroxyquinones. SciELO. [Link]

-

Dermal Irritation. LifeNet Health LifeSciences. [Link]

-

Skin Irritation Test. Creative Biolabs. [Link]

-

Mechanisms of Drug Binding to Voltage-Gated Sodium Channels. PubMed. [Link]

-

Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. Galore International Journal of Applied Sciences and Humanities. [Link]

-

A study on the acute dermal irritation of a novel polyherbal anesthetic formulation for parenteral administration in wistar albino rats. MedCrave online. [Link]

-

Integrated Decision Strategies for Skin Sensitization Hazard. PMC - NIH. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Probing kinetic drug binding mechanism in voltage-gated sodium ion channel: open state versus inactive state blockers. PubMed Central. [Link]

-

In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

-

Acute dermal irritation, sensitization, and acute toxicity studies of a transdermal patch for prophylaxis against ({+/-}) anatoxin-a poisoning. PubMed. [Link]

-

Quinisocaine. Wikipedia. [Link]

-

Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. SWGDRUG. [Link]

-

Quantitative assessment of sensitizing potency using a dose–response adaptation of GARDskin. PMC - NIH. [Link]

-

Validation of Chromatographic Methods in the Detection of Cocaine and Diluents in Drugs Seized by the Civil Police in the State. Revista Processos Químicos. [Link]

-

Development and Validation of RP-HPLC Method for Estimation of Lidocaine in Various Pharmaceutical Dosage Forms. International Journal of Research and Review. [Link]

-

Quinisocaine. PubChem - NIH. [Link]

-

Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels. PMC - NIH. [Link]

-

In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. Frontiers. [Link]

-

New Horizons in Skin Sensitization Assessment of Complex Mixtures: The Use of New Approach Methodologies Beyond Regulatory Approaches. MDPI. [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

-

Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine. PubMed. [Link]

-

Development of HPLC-UV method for rapid and sensitive analysis of topically applied tetracaine. King's College London. [Link]

-

Multi-Response Optimization in the Formulation of a Topical Cream from Natural Ingredients. MDPI. [Link]

-

Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives. PubMed. [Link]

-

Development and ICH Validation of a RP-HPLC-UV Method for the Quantification of Thimerosal in Topic Creams. Redalyc. [Link]

-

Alternative Methods for Skin-Sensitization Assessment. PMC - NIH. [Link]

-

Synthesis and in vitro cytotoxic effect of 6-amino-substituted 11H- and 11Me-indolo[3,2-c]quinolines. PubMed. [Link]

-

Solubility of three basic drugs in propylene glycol + water mixtures in the presence of β-cyclodextrin. Request PDF. [Link]

-

(PDF) HPLC Method Validation for the Estimation of Lignocaine HCl, Ketoprofen and Hydrocortisone: Greenness Analysis Using AGREE Score. ResearchGate. [Link]

-

(PDF) Development and validation of HPLC method for simultaneous determination of lidocaine and prilocaine in topical formulation. ResearchGate. [Link]

-

On iontophoretic delivery enhancement: ionization and transport properties of lidocaine hydrochloride in aqueous propylene glycol. PubMed. [Link]

-

Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures at 298.2 K. Request PDF. [Link]

-

Solubility prediction of paracetamol in water-ethanol-propylene glycol mixtures at 25 and 30 degrees C using practical approaches. PubMed. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. Quinisocaine - Wikipedia [en.wikipedia.org]

- 3. Quinisocaine | C17H24N2O | CID 6857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Quinisocaine hydrochloride [midas-pharma.com]

- 6. ijirss.com [ijirss.com]

- 7. pKa Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites [frontiersin.org]

- 12. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 13. redalyc.org [redalyc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. applications.emro.who.int [applications.emro.who.int]

- 18. nist.gov [nist.gov]

- 19. periodicos.ufms.br [periodicos.ufms.br]

- 20. Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. criver.com [criver.com]

- 22. Dermal Irritation [lnhlifesciences.org]

- 23. Skin Irritation Test - Creative Biolabs [creative-biolabs.com]

- 24. A study on the acute dermal irritation of a novel polyherbal anesthetic formulation for parenteral administration in wistar albino rats - MedCrave online [medcraveonline.com]

- 25. Integrated Decision Strategies for Skin Sensitization Hazard - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Acute dermal irritation, sensitization, and acute toxicity studies of a transdermal patch for prophylaxis against ({+/-}) anatoxin-a poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Quantitative assessment of sensitizing potency using a dose–response adaptation of GARDskin - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Alternative Methods for Skin-Sensitization Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 30. In Vitro and In Silico Study to Assess Toxic Mechanisms of Hybrid Molecules of Quinone-Benzocaine as Plastoquinone Analogues in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. scielo.br [scielo.br]

- 32. scielo.br [scielo.br]

- 33. Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Synthesis and in vitro cytotoxic effect of 6-amino-substituted 11H- and 11Me-indolo[3,2-c]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Sodium Channel Blocking Activity of Dimethisoquin Hydrochloride

Foreword for the Research Professional

This document provides a comprehensive technical guide on the sodium channel blocking activity of dimethisoquin hydrochloride. As a seasoned professional in the field of drug development and cellular biophysics, you are aware that a molecule's true potential is unlocked only through a deep understanding of its mechanism of action. This guide is structured to provide not just a repository of information, but a logical and insightful narrative into how this compound, a known local anesthetic and antipruritic agent, is understood to exert its effects through the modulation of voltage-gated sodium channels. In the absence of exhaustive, publicly available electrophysiological data specifically for dimethisoquin, this guide leverages established principles of local anesthetic pharmacology and draws parallels with structurally related compounds to present a robust and scientifically-grounded profile. This approach is designed to empower researchers and drug development professionals with the foundational knowledge and technical frameworks necessary to investigate and potentially exploit the therapeutic utility of this and similar molecules.

Introduction to this compound: A Chemical and Pharmacological Overview

This compound, also known as quinisocaine hydrochloride, is a topical anesthetic that has been utilized for its antipruritic (anti-itch) properties.[1][2] Its chemical structure, 2-(3-butylisoquinolin-1-yl)oxy-N,N-dimethylethanamine hydrochloride, places it within the isoquinoline class of compounds.[1]

| Property | Value | Source |

| Molecular Formula | C17H25ClN2O | [1] |

| Molecular Weight | 308.85 g/mol | [1] |

| IUPAC Name | 2-(3-butylisoquinolin-1-yl)oxy-N,N-dimethylethanamine;hydrochloride | [1] |

| CAS Number | 2773-92-4 | [1] |

| Synonyms | Quinisocaine hydrochloride, Quotane | [1][2] |

The primary pharmacological action of local anesthetics is the blockade of nerve conduction, which is achieved by inhibiting the function of voltage-gated sodium channels (VGSCs).[2][3] These channels are critical for the initiation and propagation of action potentials in excitable cells, such as neurons.[4][5] By blocking these channels, this compound prevents the transmission of sensory nerve impulses, leading to a localized loss of sensation.

The Core Mechanism: State-Dependent Blockade of Voltage-Gated Sodium Channels

The interaction of local anesthetics with VGSCs is not a simple "on-off" switch. Instead, it is a dynamic process that is highly dependent on the conformational state of the channel. This principle, known as the modulated receptor hypothesis , is central to understanding the action of this compound.[6][7] VGSCs exist in three primary states:

-

Resting State: At negative membrane potentials, the channel is closed but capable of opening in response to depolarization.

-

Open (Activated) State: Upon membrane depolarization, the channel opens, allowing a rapid influx of sodium ions.

-

Inactivated State: Shortly after opening, the channel enters a non-conductive, inactivated state from which it must return to the resting state before it can be opened again.

Local anesthetics, including dimethisoquin, exhibit a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[3][6] This state-dependent binding has two important functional consequences:

-

Tonic Block: At rest, when most channels are in the resting state, a baseline level of block (tonic block) is present, requiring higher concentrations of the drug.

-

Use-Dependent (Phasic) Block: During high-frequency neuronal firing, such as that which occurs during a pain signal, channels cycle rapidly through the open and inactivated states. This provides more opportunities for the drug to bind, leading to an accumulation of block with each action potential. This phenomenon is known as use-dependent or phasic block.[6][8][9]

This use-dependent characteristic is a hallmark of clinically effective local anesthetics, as it allows for a more pronounced effect in tissues that are highly active, such as sensory neurons transmitting nociceptive signals.

Below is a diagram illustrating the principle of state-dependent blockade.

Caption: State-dependent binding of dimethisoquin to VGSCs.

Investigating Sodium Channel Blockade: The Patch-Clamp Technique

The gold-standard method for characterizing the interaction of a compound with ion channels is the patch-clamp electrophysiology technique. This powerful method allows for the direct measurement of the ionic currents flowing through individual channels or across the entire membrane of a single cell.

Whole-Cell Patch-Clamp Workflow

A typical workflow for assessing the sodium channel blocking activity of this compound using whole-cell patch-clamp is as follows:

Caption: Workflow for whole-cell patch-clamp analysis.

Detailed Experimental Protocol for Assessing Use-Dependent Block

Objective: To determine the use-dependent block of a voltage-gated sodium channel (e.g., Nav1.7) by this compound.

Materials:

-

HEK293 cells stably expressing the human Nav1.7 channel.

-

Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Patch-clamp amplifier, data acquisition system, and microscope.

Procedure:

-

Establish a whole-cell patch-clamp configuration on a Nav1.7-expressing HEK293 cell.

-

Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all channels are in the resting state.

-

Baseline Measurement: Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz). Record the peak inward sodium current for each pulse until a stable baseline is achieved.

-

Drug Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

-

Tonic Block Assessment: Continue to apply depolarizing pulses at the low frequency (0.1 Hz) in the presence of the drug. The reduction in the peak current amplitude compared to baseline represents the tonic block.

-

Use-Dependent Block Assessment: Increase the frequency of the depolarizing pulse train (e.g., to 10 Hz).

-

Record the peak sodium current for each pulse in the train. A progressive decrease in the current amplitude with each successive pulse indicates use-dependent block.

-

Data Analysis:

-

Normalize the peak current of each pulse to the first pulse in the train.

-

Plot the normalized current against the pulse number to visualize the development of use-dependent block.

-

Calculate the percentage of block at the steady-state of the high-frequency train.

-

Predicted Electrophysiological Profile of this compound

While specific, published electrophysiological data for dimethisoquin is scarce, we can infer its likely properties based on its structural similarity to other well-characterized quinoline and isoquinoline-based sodium channel blockers, such as quinine and certain naphthylisoquinoline alkaloids.

Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. For local anesthetics, the IC50 is typically state-dependent.

-

Quinine , a structurally related quinoline, has been shown to block sodium currents with an IC50 of approximately 64 µM.[10]

-

Naphthylisoquinoline alkaloids , which share the isoquinoline core with dimethisoquin, have demonstrated potent inhibition of the Nav1.7 channel, with some compounds exhibiting IC50 values in the sub-micromolar to low micromolar range (e.g., 0.73 µM for the most potent compound tested).[11]

Based on this, it is reasonable to hypothesize that this compound would exhibit a state-dependent IC50 for sodium channel block, likely in the low to mid-micromolar range. The potency would be expected to be significantly higher for inactivated channels compared to resting channels.

| State of Channel | Predicted IC50 Range for Dimethisoquin | Rationale from Structurally Similar Compounds |

| Resting State | 50 - 200 µM | Local anesthetics generally have lower affinity for the resting state. |

| Inactivated State | 1 - 20 µM | Significantly higher affinity for the inactivated state is a hallmark of this drug class. The potent activity of related isoquinolines on Nav1.7 supports this prediction.[11] |

Selectivity

Local anesthetics are generally not highly selective for specific subtypes of VGSCs. However, subtle differences in the amino acid sequences of the drug-binding site among different Nav subtypes can lead to variations in potency. Given that Nav1.7 is a key channel in pain signaling, and dimethisoquin is used as a topical anesthetic, it is plausible that it has significant activity at this subtype. Further investigation would be required to determine its full selectivity profile across all Nav subtypes.

Effects on Channel Gating

In addition to blocking the pore, sodium channel blockers can also modulate the gating properties of the channel. For example, they often cause a hyperpolarizing shift in the voltage-dependence of steady-state inactivation. This means that channels become inactivated at more negative membrane potentials in the presence of the drug, further reducing their availability to open. The naphthylisoquinoline alkaloids, for instance, were shown to cause a dramatic hyperpolarizing shift in the slow inactivation of Nav1.7, which contributed significantly to their inhibitory effect.[11] It is highly probable that dimethisoquin would have a similar effect on the voltage-dependence of inactivation.

Concluding Remarks for the Researcher

This technical guide has synthesized the current understanding of this compound's activity as a voltage-gated sodium channel blocker. While direct, detailed electrophysiological data remains an area ripe for investigation, the principles of local anesthetic action, combined with data from structurally analogous compounds, provide a strong framework for predicting its behavior. The key takeaways for the research and development professional are:

-

This compound's mechanism of action is rooted in the state- and use-dependent blockade of voltage-gated sodium channels.

-

Its potency is likely in the micromolar range , with a significantly higher affinity for the open and inactivated states of the channel.

-

The patch-clamp technique is the essential tool for elucidating the precise kinetics, potency, and subtype selectivity of this compound.

-

Future research should focus on a systematic electrophysiological characterization of dimethisoquin across a panel of Nav subtypes to fully understand its therapeutic potential and potential off-target effects.

By understanding these core principles and employing the outlined experimental approaches, the scientific community can further unravel the therapeutic possibilities of this compound and other isoquinoline-based sodium channel modulators.

References

- Courtney, K. R. (1975). Mechanism of frequency-dependent inhibition of sodium currents in frog myelinated nerve by the lidocaine derivative GEA. The Journal of pharmacology and experimental therapeutics, 195(2), 225–236.

-

Starmer, C. F., Grant, A. O., & Strauss, H. C. (1984). Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics. Biophysical journal, 46(1), 15–27. [Link]

-

Hondeghem, L. M., & Katzung, B. G. (1980). Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle. The Journal of physiology, 308, 311–318. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9883104, this compound. Retrieved January 12, 2026 from [Link].

-

Patsnap (2024). What is Quinisocaine hydrochloride used for? Synapse. Retrieved January 12, 2026 from [Link].

-

Strichartz, G. R., & Wang, G. K. (2011). State-dependent inhibition of sodium channels by local anesthetics: a 40-year evolution. Anesthesia and analgesia, 113(4), 833–842. [Link]

-

Sheets, P. L., & Hanck, D. A. (2007). Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels. The Journal of physiology, 582(Pt 1), 15. [Link]

-

Al-Sabi, A., Shamotienko, O., D'Avanzo, N., & Zhorov, B. S. (2014). Comparative analysis of different local anesthetic solutions available in market: An in vitro and clinical study. Journal of conservative dentistry : JCD, 17(5), 444–448. [Link]

-

Hanck, D. A., & Sheets, M. F. (2007). Molecular action of lidocaine on the voltage sensors of sodium channels. The Journal of general physiology, 130(1), 51–61. [Link]

-

O'Reilly, A. O., Colecraft, H. M., & Ben-Johny, M. (2010). Local anesthetic inhibition of a bacterial sodium channel. The Journal of general physiology, 136(5), 513–526. [Link]

-

Lason, M., Szulczyk, B., & Lason, W. (2016). Differential effects of sodium channel blockers on in vitro induced epileptiform activities. Pharmacological reports : PR, 68(5), 998–1005. [Link]

-

Imran, E., Mahmood, H., Khan, M. A., & Khan, T. M. (2021). Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study. International journal of dentistry, 2021, 6689168. [Link]

-

EMBL-EBI (n.d.). ChEMBL. Retrieved January 12, 2026, from [Link]

- Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. The Journal of general physiology, 69(4), 497–515.

-

Osteen, J. D., Herzig, V., Gilchrist, J., Emrick, J. J., Zhang, C., Wang, X., ... & Julius, D. (2016). Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome. The Journal of neuroscience : the official journal of the Society for Neuroscience, 36(49), 12343–12356. [Link]

- Apsana, S., & Muthu, M. S. (2013). A comparative study of two local anaesthetic agents- bupivacaine and lignocaine in dentistry. International Journal of Pharma and Bio Sciences, 4(1).

-

Nanion Technologies. (n.d.). Pharmacology on hNav1.7 performed on Nanion's Patchliner at Vhalf. Retrieved January 12, 2026, from [Link]

-

Li, T., Lu, G., Chiang, E. Y., & Chen, J. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. ASSAY and Drug Development Technologies, 15(5), 216–226. [Link]

-

Lukacs, P., Földi, M. C., Valánszki, L., Casanova, E., Biri-Kovács, B., Nyitray, L., ... & Mike, A. (2021). Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers in pharmacology, 12, 693351. [Link]

-

Buyan, A., Kaczmarski, J. A., & Corry, B. (2018). Protonation state of inhibitors determines interaction sites within voltage-gated sodium channels. Proceedings of the National Academy of Sciences of the United States of America, 115(16), E3663–E3672. [Link]

-

Kaczorowski, G. J., McManus, O. B., Priest, B. T., & Garcia, M. L. (2008). Ion channels as drug targets: the next GPCRs. Journal of general physiology, 131(5), 399–405. [Link]

-

Hahin, R., & Campbell, D. T. (1983). Electrophysiological actions of quinine on voltage-dependent currents in dissociated rat taste cells. Pflügers Archiv : European journal of physiology, 397(3), 215–222. [Link]

-

Wang, Y., Li, Y., Wang, C., Li, J., Zhang, Y., Wang, Y., ... & Yang, B. (2023). Naphthylisoquinoline alkaloids, a new structural template inhibitor of Nav1.7 sodium channel. Acta pharmacologica Sinica, 44(5), 1084–1094. [Link]

-

Barchi, R. L. (2019). In vitro inhibition of voltage-dependent sodium currents by the antifungal drug amorolfine. The Journal of pharmacology and experimental therapeutics, 371(3), 675–684. [Link]

-

Desaphy, J. F., D'Avanzo, C., Carbonara, R., Mantuano, P., & Conte Camerino, D. (2013). In vitro potency in sodium channel block. Frontiers in pharmacology, 4, 131. [Link]

-

Castellano, S., & Millet, R. (2013). Periodic Classification of Local Anaesthetics (Procaine Analogues). International journal of molecular sciences, 14(11), 21956–21983. [Link]

-

Edokobi, N., & Isom, L. L. (2018). Voltage-Gated Sodium Channel β1/β1B Subunits Regulate Cardiac Physiology and Pathophysiology. Frontiers in physiology, 9, 351. [Link]

-

Abete, P., Ferrara, N., Cioppa, A., Ferrara, P., Bianco, S., & Rengo, F. (1995). Functional and Electrophysiological Effects of Quinacrine on the Response of Ventricular Tissues to Hypoxia and Reoxygenation. Journal of cardiovascular pharmacology, 25(2), 267–275. [Link]

-

Kane, K. A., & Winslow, E. (1980). Comparative electrophysiological effects of Org 6001, a new orally active antidysrhythmic agent, and lignocaine on human ventricular muscle. British journal of pharmacology, 68(4), 631–640. [Link]

-

Sophion Bioscience. (n.d.). Biophysical and pharmacological profiling of multiple voltage-gated sodium channel subtypes on QPatch II. Retrieved January 12, 2026, from [Link]

-

Zhang, M. M., & McArthur, J. R. (2018). Voltage-Gated Sodium Channel Inhibition by µ-Conotoxins. Toxins, 10(11), 450. [Link]

-

Nanion Technologies. (2025). Nav1.7 channels: advancing preclinical models for pain drug discovery. Retrieved January 12, 2026, from [Link]

-

Bigger, J. T., & Mandel, W. J. (1970). Effect of lidocaine on the electrophysiological properties of ventricular muscle and Purkinje fibers. The Journal of clinical investigation, 49(1), 63–77. [Link]

-

Gilmour, R. F., & Zipes, D. P. (1985). The effects of lidocaine and quinidine on impulse propagation across the canine Purkinje-muscle junction during combined hyperkalemia, hypoxia, and acidosis. Circulation research, 57(1), 45–54. [Link]

-

Kjaerby, C., Rasmussen, S., Saber, M., & Andreasen, J. T. (2020). Effects of Antipsychotic Drugs and Potassium Channel Modulators on Cognition-related Local Field Potential Spectral Properties in Mouse Hippocampus and Frontal Cortex. bioRxiv. [Link]

-

Rogawski, M. A. (1987). Tetrahydroaminoacridine blocks voltage-dependent ion channels in hippocampal neurons. European journal of pharmacology, 142(1), 169–172. [Link]

-

Neuroscientifically Challenged. (2023, July 6). 10-Minute Neuroscience: Action Potentials [Video]. YouTube. [Link]

-

Byrne, J. H. (n.d.). Ionic Mechanisms and Action Potentials (Section 1, Chapter 2). In Neuroscience Online. The University of Texas Health Science Center at Houston. Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound | C17H25ClN2O | CID 9883104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is Quinisocaine hydrochloride used for? [synapse.patsnap.com]

- 3. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Ionic Mechanisms and Action Potentials (Section 1, Chapter 2) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 6. Use-dependent block of cardiac sodium channels by quaternary derivatives of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophysiological actions of quinine on voltage-dependent currents in dissociated rat taste cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Naphthylisoquinoline alkaloids, a new structural template inhibitor of Nav1.7 sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Dimethisoquin Hydrochloride: A Technical Guide

Foreword

Dimethisoquin hydrochloride, also known as quinisocaine, has long been utilized in clinical practice as a topical anesthetic and antipruritic agent. Despite its established use, a consolidated, in-depth guide to its pharmacological profile for the research and drug development community has been notably absent. This document aims to fill that void, providing a comprehensive technical overview of this compound, from its fundamental mechanism of action to its clinical application and safety considerations. By synthesizing established principles of local anesthetic pharmacology with the available data on this specific molecule, this guide serves as a critical resource for scientists and researchers seeking to understand and potentially innovate upon this therapeutic agent.

Molecular Identity and Physicochemical Properties

This compound is the hydrochloride salt of 2-(3-butylisoquinolin-1-yl)oxy-N,N-dimethylethanamine. Its chemical structure is characterized by an isoquinoline ring system, a butyl side chain, an ether linkage, and a dimethylamino ethyl group. This amphipathic nature, possessing both lipophilic (isoquinoline and butyl groups) and hydrophilic (amino group) moieties, is crucial for its anesthetic activity, allowing it to traverse the lipid-rich neuronal membrane and interact with its target from the intracellular side.

| Property | Value | Source |

| Chemical Formula | C₁₇H₂₅ClN₂O | |

| Molecular Weight | 308.85 g/mol | |

| CAS Number | 2773-92-4 | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO |

Primary Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The principal mechanism by which this compound exerts its local anesthetic effect is through the blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[1] These channels are essential for the initiation and propagation of action potentials, the fundamental process of nerve conduction.

The Modulated Receptor Hypothesis

The action of this compound is best explained by the modulated receptor hypothesis. This model posits that local anesthetics bind with higher affinity to VGSCs in their open and inactivated states compared to the resting state. During periods of high-frequency neuronal firing, such as in the transmission of pain signals, the channels cycle through the open and inactivated states more frequently, providing more opportunities for the drug to bind and exert its blocking effect. This "use-dependent" or "phasic" block is a hallmark of clinically effective local anesthetics.

The Binding Site

Like other local anesthetics of its class, this compound is believed to access its binding site from the intracellular side of the neuronal membrane. In its cationic form, it interacts with specific amino acid residues within the S6 alpha-helical segments of domains I, III, and IV of the sodium channel protein. This binding stabilizes the inactivated state of the channel, preventing the influx of sodium ions and thereby halting the propagation of the action potential.

Pharmacodynamics: Potency and Duration of Action

The pharmacodynamic properties of a local anesthetic, namely its potency and duration of action, are intrinsically linked to its physicochemical characteristics.

-

Duration of Action: The duration of action is primarily influenced by the extent of protein binding. A higher degree of protein binding sequesters the drug at its site of action, prolonging the nerve block. Information regarding the protein binding percentage of this compound is not extensively documented in publicly accessible databases.

Pharmacokinetics: Topical Administration

For a topically applied agent like this compound, the pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME), is critical to both its efficacy and safety.

Absorption

The absorption of a topical drug through the skin is a complex process governed by the properties of the drug, the vehicle it is formulated in, and the condition of the skin. The stratum corneum serves as the primary barrier to percutaneous absorption. The amphipathic nature of this compound allows it to partition into and diffuse across this lipid-rich barrier. Factors such as the concentration of the drug in the formulation, the surface area of application, and the integrity of the skin will significantly influence the rate and extent of absorption. Specific in vitro skin permeation studies for this compound are not widely published, precluding a quantitative assessment of its absorption kinetics.

Distribution, Metabolism, and Excretion

Following absorption into the systemic circulation, local anesthetics are distributed throughout the body. The amide-type local anesthetics, to which this compound belongs based on its isoquinoline structure, are primarily metabolized in the liver by cytochrome P450 enzymes. The metabolites are then excreted by the kidneys. The rate of metabolism can vary between individuals and can be affected by liver function. Detailed metabolic pathways and excretion profiles for this compound are not well-documented in the available literature.

Clinical Applications and Efficacy

The primary clinical application of this compound is the temporary relief of pain and itching associated with minor skin irritations, insect bites, and rashes. Its efficacy as an antipruritic has been documented in clinical practice.

A three-year study on the use of dimethisoquin in pruritic dermatoses provides some of the key clinical evidence for its application.[2] While the details of this older study are not extensively abstracted in modern databases, its existence points to a historical basis for its clinical use in dermatology. The symptomatic relief provided by this compound is a direct consequence of its ability to block the transmission of sensory nerve impulses from the skin.

Safety and Toxicology

The safety profile of this compound is a critical consideration, particularly in the context of its topical application.

Local Toxicity

Local adverse effects can include skin irritation, redness, or a burning sensation at the site of application. Allergic contact dermatitis is also a potential, though less common, side effect.

Systemic Toxicity

Systemic toxicity can occur if the drug is absorbed into the bloodstream in sufficient quantities. This is more likely to happen if the drug is applied to a large surface area of skin, to broken or inflamed skin, or if an occlusive dressing is used. Early signs of systemic toxicity are often neurological and include circumoral numbness, lightheadedness, and tinnitus. More severe toxicity can lead to seizures, cardiovascular depression, and respiratory arrest.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H332: Harmful if inhaled

These classifications underscore the importance of appropriate handling and application of this compound.

Experimental Protocols

A thorough understanding of the pharmacological profile of any compound relies on robust experimental methodologies. The following outlines a generalized protocol for a key technique used to characterize sodium channel blockers.

Whole-Cell Patch-Clamp Electrophysiology for Assessing Sodium Channel Blockade

This technique allows for the direct measurement of ionic currents across the membrane of a single cell, providing precise information on the effects of a compound on ion channel function.

Objective: To determine the inhibitory concentration (IC₅₀) of this compound on voltage-gated sodium channels.

Methodology:

-

Cell Preparation: Utilize a cell line (e.g., HEK-293) stably expressing a specific subtype of human voltage-gated sodium channel. Culture the cells under standard conditions.

-

Electrode Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should be formulated to mimic the intracellular ionic environment.

-

Recording Setup: Place the cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution that mimics the extracellular ionic environment.

-

Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane within the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential where the sodium channels are in a resting state (e.g., -100 mV). Apply a series of depolarizing voltage steps to elicit sodium currents.

-

Drug Application: Perfuse the recording chamber with the external solution containing varying concentrations of this compound.

-

Data Acquisition and Analysis: Record the sodium currents before and after the application of the drug. Measure the peak current amplitude at each concentration. Plot the concentration-response curve and fit it with a suitable equation (e.g., the Hill equation) to determine the IC₅₀ value.

Future Directions and Unanswered Questions

While this compound has a history of clinical use, a modern, comprehensive pharmacological characterization is lacking. Future research should focus on several key areas:

-

Quantitative Pharmacodynamics: Determining the IC₅₀ values of this compound for various sodium channel subtypes would provide a clearer understanding of its potency and potential for selectivity.

-

Detailed Pharmacokinetics: In vitro skin permeation studies using human skin models would yield valuable data on its absorption profile. Metabolite identification and pharmacokinetic modeling would further elucidate its ADME properties.

-

Comparative Studies: Direct, head-to-head comparisons of the potency and duration of action of this compound with other commonly used topical anesthetics would help to better define its therapeutic niche.

-

Off-Target Screening: A systematic screening of this compound against a panel of other receptors and ion channels would provide a more complete picture of its selectivity and potential for off-target effects.

Conclusion

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9883104, this compound. Retrieved from [Link]

- ROBINSON MM. Use of dimethisoquin in pruritic dermatoses: a three year study. South Med J. 1957 Mar;50(3):367-9.

-

PubChem. Compound Summary for CID 6857, Quinisocaine. Retrieved from [Link]

-

Wikipedia. Quinisocaine. Retrieved from [Link]

-

PubChem. MeSH Pharmacological Classification for Dimethisoquin. Retrieved from [Link]

-

precisionFDA. This compound. Retrieved from [Link]

Sources

Synthesis and characterization of Dimethisoquin hydrochloride

An In-Depth Technical Guide to the Synthesis and Characterization of Dimethisoquin Hydrochloride

Authored by: A Senior Application Scientist

Introduction: The Pharmacological Significance and Physicochemical Profile of this compound

Dimethisoquin, also known as Quinisocaine, is a potent topical anesthetic and antipruritic agent.[1][2] Its hydrochloride salt is the preferred form for pharmaceutical formulations due to its enhanced solubility and stability.[3] Structurally, Dimethisoquin is a derivative of isoquinoline, a heterocyclic aromatic organic compound.[4] This core structure is prevalent in many pharmacologically active molecules. The molecule's anesthetic effect is achieved by blocking nerve conduction when applied locally, acting on voltage-dependent sodium channels to prevent the transmission of pain signals.[5] This guide provides a comprehensive overview of a robust synthetic route to this compound and the rigorous analytical methodologies required to validate its identity, purity, and quality, tailored for professionals in drug discovery and development.

| Property | Value | Source |

| IUPAC Name | 2-(3-butylisoquinolin-1-yl)oxy-N,N-dimethylethanamine;hydrochloride | [1][5] |

| CAS Number | 2773-92-4 | [1][6] |

| Molecular Formula | C₁₇H₂₅ClN₂O | [1][5][6] |

| Molecular Weight | 308.85 g/mol | [1][5][6] |

| Melting Point | 145.5 °C | [6] |

| Appearance | Crystals | [3] |

| Solubility | Soluble in water, alcohol, chloroform. Practically insoluble in ether. | [3] |

Part 1: Synthesis of this compound

The synthesis of the isoquinoline core is a well-established field in organic chemistry, with several named reactions like the Bischler-Napieralski and Pictet-Spengler syntheses providing foundational routes.[4] For Dimethisoquin, a logical and scalable pathway begins with phthalaldehydic acid and proceeds through the construction of the substituted isoquinoline ring, followed by the ether linkage installation. This multi-step synthesis is chosen for its reliance on fundamental, well-understood reactions, ensuring reproducibility.

Synthetic Pathway Overview

The selected pathway involves a sequence of classical organic reactions to build the molecule's complexity step-by-step. The process begins with a Henry reaction to form the carbon skeleton, followed by reduction and a series of cyclization, dehydration, and substitution reactions to yield the final product.

Caption: Synthetic workflow for this compound.

Rationale and Causality in Experimental Design

-

Henry Reaction: The initial carbon-carbon bond formation between 2-formylbenzoic acid and 1-nitropentane is a classic nitroaldol reaction.[2] This step efficiently establishes the required carbon framework.

-

Reduction: Catalytic hydrogenation is the method of choice for reducing the nitro group to a primary amine without affecting the carboxylic acid. Palladium on carbon (Pd/C) is an efficient and widely used catalyst for this transformation.[2]

-

Cyclization and Dehydration: Treatment with a base like NaOH facilitates the intramolecular cyclization of the amino acid to form a lactam. Subsequent dehydration under strong acid catalysis is necessary to form the aromatic isoquinoline core.[2]

-

Chlorination: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting the lactam (or its enol tautomer) into the corresponding 1-chloro-isoquinoline derivative. This creates an excellent leaving group for the subsequent nucleophilic substitution.[2]

-

Etherification: The final key bond is formed via a nucleophilic aromatic substitution (SₙAr). The sodium salt of 2-dimethylaminoethanol acts as a potent nucleophile, displacing the chloride from the activated isoquinoline ring.[2]

-

Salt Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid. This step is crucial for improving the compound's crystallinity, stability, and aqueous solubility, making it suitable for pharmaceutical applications.[3]

Detailed Experimental Protocol

Step 1-3: Synthesis of 3-Butylisocarbostyril

-

Combine 2-formylbenzoic acid and 1-nitropentane in a suitable solvent with a base catalyst.

-

After the reaction, reduce the resulting nitro compound via catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere until the uptake of hydrogen ceases.

-

Filter the catalyst and treat the resulting amine with aqueous sodium hydroxide to induce cyclization.

-

Isolate the intermediate and heat it with a strong acid (e.g., concentrated sulfuric acid) to effect dehydration, yielding 3-Butylisocarbostyril.[2]

Step 4: Synthesis of 3-butyl-1-chloroisoquinoline

-

Treat 3-Butylisocarbostyril with an excess of phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the excess POCl₃ with ice water and neutralize the solution.

-

Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate under reduced pressure to obtain the crude product.[2]

Step 5 & 6: Synthesis of this compound

-

Prepare the sodium salt of 2-dimethylaminoethanol by reacting it with sodium hydride in an anhydrous solvent like THF.

-

Add the 3-butyl-1-chloroisoquinoline to the solution of the sodium salt and heat to reflux.

-

Upon completion, quench the reaction, extract the Dimethisoquin free base, and purify it using column chromatography.

-

Dissolve the purified free base in anhydrous diethyl ether and add a stoichiometric amount of ethereal HCl.

-

The this compound will precipitate as a white solid. Collect the solid by filtration, wash with cold ether, and dry under vacuum.[2]

Part 2: Characterization of this compound

A multi-technique approach is essential to unambiguously confirm the structure of the synthesized molecule and to determine its purity with high confidence. This self-validating system ensures that the final product meets the stringent requirements for research and development.

Sources

- 1. medkoo.com [medkoo.com]

- 2. Quinisocaine - Wikipedia [en.wikipedia.org]

- 3. Dimethisoquin [drugfuture.com]

- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 5. This compound | C17H25ClN2O | CID 9883104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to Dimethisoquin Hydrochloride for Topical Anesthesia Research

A Senior Application Scientist's Field-Proven Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Re-examining a Classic Antipruritic Agent

Dimethisoquin, also known as Quinisocaine, is a synthetic isoquinoline derivative developed in the mid-20th century.[1] While its primary historical application has been as a topical antipruritic for alleviating itching and pain, its core function as a local anesthetic makes it a molecule of continued interest for dermatological and drug delivery research.[1][2] This guide provides a comprehensive technical overview for researchers exploring the potential of Dimethisoquin hydrochloride. It moves beyond a simple recitation of facts to explain the causality behind experimental design, ensuring that every protocol is a self-validating system grounded in scientific first principles.

This document will dissect the molecule's mechanism of action, outline strategies for its synthesis and formulation, provide detailed protocols for preclinical evaluation, and establish robust analytical methods for its characterization and quantification.

Molecular Profile and Mechanism of Action

A thorough understanding of a compound's fundamental properties is the bedrock of innovative research. Dimethisoquin's structure directly dictates its function and informs every aspect of its application, from formulation to toxicology.

Physicochemical Characteristics

This compound is the salt form used to improve solubility and stability. Its key properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(3-butylisoquinolin-1-yl)oxy-N,N-dimethylethanamine;hydrochloride | [3] |

| Molecular Formula | C₁₇H₂₅ClN₂O | [3] |

| Molecular Weight | 308.8 g/mol | [3] |

| Parent Compound | Quinisocaine (Dimethisoquin free base) | [3] |

| Appearance | Solid powder | [4] |

| Solubility | Soluble in DMSO. | [4] |

The structure features a butyl-substituted isoquinoline ring connected to a dimethylaminoethoxy group. This combination confers significant lipophilicity, a critical attribute for penetrating the stratum corneum, the primary barrier of the skin.[1]

Mechanism of Action: Blocking the Pain Pathway

Like other classic local anesthetics such as lidocaine and benzocaine, Dimethisoquin's primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes.[1] This action is reversible and concentration-dependent.

By binding to a specific site within the sodium channel pore, the anesthetic molecule physically obstructs the influx of sodium ions that is necessary for the depolarization of the nerve membrane. This inhibition prevents the initiation and propagation of action potentials along sensory nerve fibers. When applied topically, this effect is localized to the free nerve endings within the dermis, resulting in a temporary and reversible loss of sensation in the target area.[1]

Synthesis and Structure-Activity Relationship (SAR)

The isoquinoline scaffold is a cornerstone of many pharmacologically active compounds. Understanding its synthesis and the impact of structural modifications is crucial for developing novel analogs or optimizing existing ones.

Synthesis Pathway

The synthesis of Dimethisoquin can be achieved through established isoquinoline synthesis routes, such as the Bischler-Napieralski or Pictet-Spengler reactions, followed by subsequent modifications.[5][6] A common pathway involves the cyclization of an appropriately substituted β-phenylethylamine. A plausible synthetic route is outlined below:

-

Amide Formation: A β-phenylethylamine derivative is acylated with an acid chloride or anhydride to form an amide.

-

Cyclization (Bischler-Napieralski): The amide undergoes cyclization using a dehydrating agent and Lewis acid catalyst (e.g., phosphorus oxychloride, POCl₃) to form a 3,4-dihydroisoquinoline intermediate.[5]

-

Aromatization: The dihydroisoquinoline is aromatized to the stable isoquinoline ring, often through oxidation or dehydrogenation.

-

Chlorination: The hydroxyl group at the 1-position (resulting from the carbostyril tautomer) is converted to a chloro group using a reagent like phosphorus oxychloride.[7]

-

Etherification: Finally, the 1-chloro-3-butylisoquinoline is reacted with the sodium salt of 2-dimethylaminoethanol to displace the chloride and form the dimethisoquin ether linkage.[7]

Structure-Activity Relationship (SAR)

The anesthetic potency and duration of isoquinoline derivatives are highly dependent on their substitution patterns. Research on related compounds provides key insights:

-

Lipophilic Group: The butyl group at the 3-position is a key lipophilic moiety. Increasing the length of this alkyl chain generally enhances lipid solubility, which can improve skin penetration and potency, up to a certain point before membrane disruption or poor aqueous solubility becomes limiting.[8][9]

-

Aminoalkoxy Chain: The flexible ether-linked amino group at the 1-position is the hydrophilic portion of the molecule, essential for interacting with the sodium channel receptor. The tertiary amine (dimethylamino) is common among local anesthetics and exists in equilibrium between its charged (protonated) and uncharged (free base) forms. The uncharged form is thought to be crucial for crossing the nerve sheath, while the charged form is the active species that binds within the sodium channel.[9]

-

Aromatic Ring: Substitutions on the benzene portion of the isoquinoline ring can modulate electronic properties and lipophilicity, affecting both potency and toxicity. For instance, electron-donating groups can enhance the nucleophilicity of the ring, which may be relevant in certain synthesis reactions.[5][10]

Formulation Strategies for Topical Delivery

The efficacy of a topical anesthetic is inextricably linked to its formulation. A well-designed vehicle must ensure the drug's stability, facilitate its release, and enhance its permeation through the stratum corneum to reach the target nerve endings in the dermis.

Principles of Topical Formulation

Given this compound's lipophilic nature, formulation strategies should focus on maximizing its thermodynamic activity to create a high concentration gradient, which is the driving force for passive diffusion across the skin.[11] Key excipients categories include:

-

Solvents/Co-solvents: To dissolve the API and maintain it in a solubilized state. Examples include propylene glycol, polyethylene glycols (PEGs), and hexylene glycol.[12][13]

-

Emulsifiers: For creating stable cream (oil-in-water or water-in-oil) emulsions. Examples include cetearyl alcohol, polysorbates, and poloxamers.[13][14]

-

Thickening/Gelling Agents: To achieve the desired viscosity and rheological properties for ease of application and retention on the skin. Carbomers (e.g., Carbopol® 980) are widely used.[13]

-

Emollients: To hydrate and soften the skin, which can also enhance permeation. Examples include petrolatum, mineral oil, and isopropyl myristate.[13][14]

-

Preservatives: To prevent microbial contamination in aqueous-based formulations. Examples include methylparaben and propylparaben.

-

Permeation Enhancers: These may be included to reversibly disrupt the stratum corneum and increase drug flux. Menthol is one such example.

A patent literature search reveals that this compound has been specifically identified as a suitable local anesthetic for inclusion in a film-forming topical formulation, which often involves a solvent, a film-forming agent (like a cellulosic polymer), and a propellant.

Protocol: Preparation of a 2% Dimethisoquin HCl Hydrophilic Cream

This protocol provides a representative method for preparing an oil-in-water (O/W) cream, a common and cosmetically elegant vehicle for topical delivery. It is based on standard pharmaceutical compounding practices for similar active pharmaceutical ingredients (APIs).[14]

Phase A: Oil Phase

-

Cetyl Alcohol: 7.5% w/w

-

Stearyl Alcohol: 7.5% w/w

-

White Petrolatum: 5.0% w/w

-

Propylparaben: 0.05% w/w

Phase B: Aqueous Phase

-

This compound: 2.0% w/w

-

Propylene Glycol: 10.0% w/w

-

Sodium Lauryl Sulfate (Emulsifier): 1.0% w/w

-

Methylparaben: 0.1% w/w

-

Purified Water: q.s. to 100% w/w

Methodology:

-

Prepare Oil Phase (A): In a suitable vessel, combine the cetyl alcohol, stearyl alcohol, white petrolatum, and propylparaben. Heat the mixture to 70-75°C with gentle stirring until all components are melted and uniform.

-

Prepare Aqueous Phase (B): In a separate vessel, dissolve the methylparaben in propylene glycol with gentle heating. Add the purified water and heat the mixture to 70-75°C. Add the this compound and sodium lauryl sulfate, and stir until all components are fully dissolved.

-

Emulsification: Slowly add the hot Aqueous Phase (B) to the hot Oil Phase (A) with continuous, high-shear mixing (homogenization).[14]

-

Cooling: Continue mixing while allowing the emulsion to cool to room temperature. The viscosity will increase as the cream sets.

-

Final Steps: Once cooled, perform final quality checks (pH, viscosity, appearance) and package in appropriate containers.

Preclinical Evaluation: A Self-Validating Workflow

A robust preclinical testing cascade is essential to characterize the efficacy, safety, and delivery kinetics of a new topical formulation. This workflow integrates in vitro and in vivo models to provide a comprehensive performance profile.

In Vitro Permeation Testing (IVPT)

IVPT is a cornerstone technique for evaluating the rate and extent of drug permeation through the skin from a topical formulation. It is critical for formulation screening and can support bioequivalence assessments. The vertical Franz diffusion cell is the most common apparatus for this test.

Protocol: IVPT using Franz Diffusion Cells

-

Membrane Preparation: Use excised human or porcine skin, as porcine skin is a well-accepted surrogate. Thaw frozen skin and dermatomed to a thickness of approximately 500-700 µm. Cut skin sections to fit the diffusion cells.

-

Cell Setup: Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.

-

Receptor Fluid: Fill the receptor chamber with a phosphate-buffered saline (PBS, pH 7.4) solution. For lipophilic drugs like Dimethisoquin, adding a small percentage of a non-ionic surfactant (e.g., polysorbate 20) or ethanol may be necessary to maintain "sink conditions," where the concentration in the receptor fluid is kept well below the drug's solubility limit.[10] The fluid should be degassed and maintained at 32°C to mimic skin surface temperature.

-

Dosing: Apply a finite dose (e.g., 5-15 mg/cm²) of the this compound formulation to the skin surface in the donor chamber.

-

Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed receptor fluid.

-

Mass Balance: At the end of the experiment, recover any unpenetrated drug by washing the skin surface. Separate the epidermis from the dermis and extract the drug from each layer to determine drug retention.

-

Analysis: Quantify the concentration of this compound in all samples using a validated analytical method (see Section 5.0).

-

Data Interpretation: Plot the cumulative amount of drug permeated per unit area versus time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve, and the lag time (Tlag) is the x-intercept of the extrapolated linear portion.

In Vivo Efficacy Models

Animal models are used to assess the onset, depth, and duration of the anesthetic effect in a living system.

Protocol: Rat Tail-Flick Test This model measures the latency of a rat to "flick" its tail away from a thermal stimulus, providing a quantifiable measure of nociceptive blockade.

-

Acclimation: Acclimate male Sprague-Dawley rats to the testing apparatus.

-

Baseline Measurement: Determine the baseline tail-flick latency by applying a focused beam of radiant heat to a specific point on the tail and recording the time until the rat withdraws its tail. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

-

Application: Apply a standardized amount of the this compound formulation (and a vehicle control) to a defined area of the rat's tail.

-

Post-Treatment Measurement: At various time points after application (e.g., 15, 30, 60, 90, 120 minutes), re-measure the tail-flick latency at the treated site.

-

Endpoint: An increase in latency time compared to baseline and vehicle control indicates an anesthetic effect. The duration of action can be determined by tracking when the latency returns to baseline.

In Vivo Safety and Toxicology

Topical safety evaluation is critical to ensure the formulation is not irritating or sensitizing. These studies are typically performed in rabbits and guinea pigs according to established regulatory guidelines.[14]

-

Primary Dermal Irritation: This test, often conducted in albino rabbits, assesses the potential for a single application to cause skin irritation. The test formulation is applied under a patch for a set period (e.g., 4 hours), and the skin is scored for erythema (redness) and edema (swelling) at multiple time points after patch removal.[14]

-

Dermal Sensitization: The Buehler test in guinea pigs is a common method to evaluate the potential for allergic contact dermatitis. It involves an induction phase, where the animal is repeatedly exposed to the test material, followed by a rest period and a challenge phase, where a single application is made to a naive site to check for an exaggerated (sensitized) response.[14]

Analytical Methodologies

Accurate and precise quantification of this compound is essential for all aspects of research, from formulation analysis to pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its specificity and sensitivity.

Protocol: Reversed-Phase HPLC Method for Quantification

This protocol is a robust starting point for the analysis of this compound, adapted from validated methods for similar amine hydrochloride APIs.[8] Method validation must be performed according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose.